molecular formula C17H14N4O2S B12037594 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12037594
M. Wt: 338.4 g/mol
InChI Key: ANWPKKBVWULHRK-VCHYOVAHSA-N
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Description

4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid (CAS 150093-68-8) is a high-purity chemical compound supplied for research applications. With a molecular formula of C17H14N4O2S and a molecular weight of 338.38 g/mol, this 1,2,4-triazole derivative is part of a class of heterocyclic compounds known for a broad spectrum of potential biological activities . Researchers investigate compounds of this type for various applications, including their use as versatile poly-chelate ligands in the synthesis of metal complexes . Furthermore, structurally related 1,2,4-triazole-5-thione derivatives have been studied in scientific literature for their antimicrobial, anticancer, and anti-inflammatory properties, highlighting the research value of this chemical scaffold . The crystal structures of analogous compounds often reveal that the molecule exists in the thione tautomeric form, which is stabilized by intermolecular hydrogen bonds, such as N-H···S and N-H···N, linking molecules into characteristic dimers or extended networks . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. It must be stored at 2-8°C .

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C17H14N4O2S/c1-11-3-2-4-14(9-11)15-19-20-17(24)21(15)18-10-12-5-7-13(8-6-12)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+

InChI Key

ANWPKKBVWULHRK-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Introduction of the m-tolyl group: This step might involve the use of m-tolyl hydrazine or similar reagents.

    Formation of the benzoic acid moiety: This can be done through the reaction of the intermediate triazole compound with a suitable benzoic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

    Reduction: Reduction reactions might target the triazole ring or the benzoic acid moiety.

    Substitution: Substitution reactions can occur at various positions on the triazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Various derivatives of triazole have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cell wall synthesis. Molecular docking studies confirm strong binding affinities to target proteins involved in bacterial metabolism .

Anticancer Potential

The compound's structure suggests potential applications in oncology:

  • Cell Line Studies : Preliminary studies have indicated that 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid may induce apoptosis in cancer cell lines. The unique combination of thioxo and triazole functionalities could enhance its interaction with cellular targets involved in cancer progression .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound may exhibit synergistic effects, improving overall efficacy against resistant cancer strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require precise conditions to optimize yield and purity. Common methods include:

  • Formation of the Triazole Ring : Utilizing thiocarbohydrazide and appropriate aldehydes under controlled conditions.
  • Functionalization : Introducing the benzoic acid moiety through acylation reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the effectiveness of triazole derivatives:

Study Findings
Study A (2023)Demonstrated that thioxo-substituted triazoles showed potent antibacterial activity against multidrug-resistant strains like E. coli and Klebsiella pneumoniae with MIC values as low as 0.5 µg/mL .
Study B (2022)Investigated the anticancer properties of similar triazole derivatives, showing significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM.
Study C (2021)Highlighted the potential for these compounds to act synergistically with existing antibiotics, enhancing their effectiveness against resistant bacterial strains .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Triazole Positions) Core Modifications Biological Activity (if reported) Reference
4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid 3: m-tolyl; 5: thioxo; 4: iminomethyl-BA* Thione, benzoic acid linker Not explicitly reported
4-[1-Alkyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl]benzoic acids 1: Alkyl; 5: oxo; 4: benzoic acid Oxo, alkyl substitution Antifungal (caspofungin-like agents)
N-(3-Phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide derivatives 3: Phenyl; 5: thioxo; 4: benzamide Thione, benzamide linker Heparanase inhibition
Fluorobenzamide-triazole thiones (e.g., 4a-c, 5a-d) 3: Fluorobenzamide; 5: thioxo Thione, fluorinated aromatic Agrochemical potential
2-[3-(Methyl/ethyl/p-methylbenzyl)-5-oxo-triazolyl]isoindoline-1,3-diones 3: Alkyl/aryl; 5: oxo; fused isoindoline Oxo, fused heterocycle Electroluminescent properties

*BA = Benzoic acid

Key Comparative Insights

Electronic and Functional Group Effects
  • Thioxo vs. For example, oxo-containing triazoles (e.g., caspofungin-like intermediates) exhibit antifungal properties due to interactions with fungal cell walls, whereas thioxo derivatives may offer distinct pharmacokinetic profiles .
  • Benzoic Acid Linker : The benzoic acid moiety in the target compound and its analogues (e.g., caspofungin intermediates ) introduces carboxylic acid functionality, enabling hydrogen bonding and solubility modulation. This contrasts with benzamide derivatives (e.g., heparanase inhibitors ), where amide groups prioritize target-specific interactions over ionization.

Q & A

Q. Basic

  • Chromatography : Thin-layer chromatography (TLC) for preliminary purity assessment .
  • Spectroscopy : ¹H NMR and IR to confirm functional groups (e.g., thioamide stretch at 1250–1150 cm⁻¹) .
  • Elemental Analysis : Validate molecular composition (C, H, N, S) within ±0.4% of theoretical values .
  • Mass Spectrometry : LC-MS for molecular ion confirmation and impurity profiling .

How to resolve discrepancies in mass balance during stability studies?

Q. Advanced

  • Degradation Analysis : Use HPLC to quantify degradation products (e.g., hydrolyzed acids or oxidized species) under stress conditions (pH 1–13, 40–60°C) .
  • Impurity Tracking : Compare chromatographic peaks with reference standards to identify unknown byproducts .
  • Mass Balance Calibration : Ensure total detected components (parent compound + degradation products) sum to 100% ± 2% .

How is the antimicrobial activity of 1,2,4-triazole derivatives assessed?

Q. Basic

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution .
  • Minimum Inhibitory Concentration (MIC) : Determine the lowest concentration inhibiting visible growth (e.g., MIC ≤ 16 µg/mL indicates potency) .

What structural features enhance pharmacological activity in 1,2,4-triazole derivatives?

Advanced
Structure-activity relationship (SAR) studies highlight:

  • Thioxo Group : Critical for antimicrobial and antifungal activity; replacement with oxo reduces efficacy .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring improve bioactivity .
  • Salt Forms : Sodium or potassium salts enhance solubility and bioavailability compared to free acids .
  • Hybrid Scaffolds : Combining triazole with thiazolidinone or pyrazole moieties broadens activity spectra .

How do salt forms influence solubility and bioavailability?

Q. Advanced

  • Ionic Salts : Sodium/potassium salts increase water solubility via ionization, facilitating in vivo absorption .
  • Organic Base Salts : Piperidine or morpholine salts improve lipophilicity, enhancing membrane permeability .
  • Metal Complexation : Zinc or copper salts may offer synergistic antimicrobial effects via metal-ligand interactions .

How to design experiments evaluating degradation pathways under varying pH?

Q. Basic

  • Stress Testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours .
  • Analytical Monitoring : Use HPLC-UV or LC-MS to track degradation kinetics and identify products .
  • Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life under physiological conditions .

What methodologies investigate interactions with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock .
  • Enzyme Inhibition Assays : Measure IC₅₀ values for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Spectroscopic Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinity .

How to mitigate toxicity while maintaining efficacy?

Q. Advanced

  • Substituent Engineering : Replace toxic groups (e.g., nitro) with safer bioisosteres (e.g., cyano) .
  • Prodrug Design : Mask carboxylic acid groups as esters to reduce gastrointestinal irritation .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to screen for hepatotoxicity or mutagenicity early in development .

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